molecular formula C4H8 B1203170 Cyclobutane CAS No. 287-23-0

Cyclobutane

Cat. No.: B1203170
CAS No.: 287-23-0
M. Wt: 56.11 g/mol
InChI Key: PMPVIKIVABFJJI-UHFFFAOYSA-N
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Description

Cyclobutyl is a four-membered carbon ring structure with the molecular formula C4H7 . It is a type of cycloalkane, which are cyclic hydrocarbons with single bonds between carbon atoms. Cyclobutyl is a highly strained molecule due to its small ring size, which results in significant angle strain and torsional strain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of cyclobutyl often involves large-scale photochemical reactions or catalytic hydrogenation processes. The choice of method depends on the desired purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of light or heat.

Major Products:

Scientific Research Applications

Cyclobutyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclobutyl compounds varies depending on their specific application. In medicinal chemistry, cyclobutyl-containing drugs often target specific enzymes or receptors, modulating their activity to achieve therapeutic effects. The strained ring structure of cyclobutyl can enhance the binding affinity of these compounds to their molecular targets .

Comparison with Similar Compounds

Cyclobutyl can be compared to other cycloalkanes such as cyclopropyl, cyclopentyl, and cyclohexyl:

Cyclobutyl’s unique four-membered ring structure gives it distinct chemical properties and reactivity compared to its larger and smaller counterparts .

Properties

CAS No.

287-23-0

Molecular Formula

C4H8

Molecular Weight

56.11 g/mol

IUPAC Name

cyclobutane

InChI

InChI=1S/C4H8/c1-2-4-3-1/h1-4H2

InChI Key

PMPVIKIVABFJJI-UHFFFAOYSA-N

SMILES

C1CCC1

Canonical SMILES

C1CCC1

boiling_point

13.08 °C @ 741 MM HG

Color/Form

Colorless gas

density

0.7038 AT 0 °C;  0.7125 @ 5 °C

flash_point

BELOW 50 °F Closed Cup

melting_point

-80 °C

287-23-0

physical_description

Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Colorless gas;  bp = 13 deg C;  [Hawley]

Pictograms

Flammable; Compressed Gas

solubility

INSOL IN WATER;  FREELY SOL IN ALCOHOL, ACETONE
Sol in ethanol, ether, and acetone

vapor_density

1.93 (AIR= 1)

vapor_pressure

1.18X10+3 mm Hg @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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